(Methylsulfonyl)methanesulfonic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

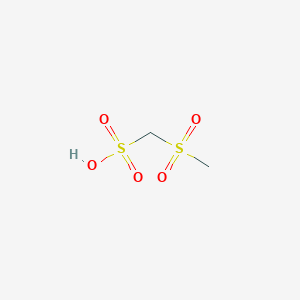

(Methylsulfonyl)methanesulfonic acid, is an organosulfur compound with the chemical formula CH3SO3H. It is the simplest of the alkylsulfonic acids, characterized by a methyl group directly linked to the sulfo functionality. This compound is a colorless, odorless liquid that is highly soluble in water and various organic solvents .

Mechanism of Action

Target of Action

(Methylsulfonyl)methanesulfonic acid, also known as Methanesulfonic acid, 1-(methylsulfonyl), is primarily used in organic synthesis . It serves as a cross-linking agent and a fluorinating reagent for the preparation of fluoroalkyl compounds

Mode of Action

The compound’s mode of action is largely based on its chemical properties. As a cross-linking agent, it can create bridges between different molecules, altering their structure and function. As a fluorinating reagent, it can introduce fluorine atoms into other compounds, significantly changing their chemical behavior .

Result of Action

The molecular and cellular effects of this compound’s action depend on its role in the specific reaction. As a cross-linking agent, it can alter the structure and function of target molecules. As a fluorinating reagent, it can change the chemical behavior of target compounds .

Biochemical Analysis

Biochemical Properties

(Methylsulfonyl)methanesulfonic acid exhibits high chemical stability against redox reactions and hydrolysis, as well as high thermal stability . It is extensively utilized as a Brønsted acid catalyst for esterification or alkylation reactions

Molecular Mechanism

Its role as a Brønsted acid catalyst suggests that it may interact with biomolecules through proton donation, potentially influencing enzyme activity and gene expression

Temporal Effects in Laboratory Settings

Its high chemical and thermal stability suggest that it may have long-term effects on cellular function

Metabolic Pathways

It is known that methanesulfonate, a related compound, biodegrades into sulfate

Preparation Methods

Synthetic Routes and Reaction Conditions

Oxidation of Dimethyl Sulfide: One common method involves the oxidation of dimethyl sulfide using oxygen from the air.

Chlorine Oxidation: Another method involves the oxidation of dimethyl sulfide using chlorine, followed by extraction and purification.

Oxidation of Dimethyl Disulfide: This method involves oxidizing dimethyl disulfide with nitric acid, which is then restored using atmospheric oxygen.

Industrial Production Methods

The industrial production of methanesulfonic acid typically involves the oxidation of dimethyl sulfide or dimethyl disulfide. The process developed by BASF involves oxidizing dimethyl disulfide with nitric acid, which is then restored using atmospheric oxygen .

Chemical Reactions Analysis

Types of Reactions

Substitution: It can participate in substitution reactions, particularly in the formation of mesylates (methanesulfonyl esters).

Common Reagents and Conditions

Oxidizing Agents: Nitric acid is commonly used as an oxidizing agent in the preparation of methanesulfonic acid.

Substitution Reagents: Methanesulfonic anhydride is used to prepare mesylates, which are useful in various organic synthesis reactions.

Major Products

Scientific Research Applications

Methanesulfonic acid has a wide range of applications in scientific research and industry:

Comparison with Similar Compounds

Similar Compounds

Sulfuric Acid (H2SO4): Both are strong acids, but methanesulfonic acid is less corrosive and more environmentally friendly.

Hydrochloric Acid (HCl): Methanesulfonic acid can dissolve a wider range of metal salts compared to hydrochloric acid.

Uniqueness

Methanesulfonic acid is unique due to its high solubility in water and organic solvents, low vapor pressure, and commendable biodegradability. It offers a safer and more environmentally friendly alternative to traditional strong acids like sulfuric and hydrochloric acids .

Properties

IUPAC Name |

methylsulfonylmethanesulfonic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H6O5S2/c1-8(3,4)2-9(5,6)7/h2H2,1H3,(H,5,6,7) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYMKUFGVNOCUCC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)CS(=O)(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H6O5S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(1,3-dioxoisoindolin-2-yl)-N-(2-(4-fluorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide](/img/structure/B2369174.png)

![N-(5-chloro-2-methylphenyl)-2-(5-(4-fluorophenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl)acetamide](/img/structure/B2369175.png)

![4,6-dichloro-2-[4-(4,6-dichloro-1,3-benzothiazol-2-yl)piperazin-1-yl]-1,3-benzothiazole](/img/structure/B2369176.png)

![Methyl 2-amino-2-(3-benzyl-1-bicyclo[1.1.1]pentanyl)acetate](/img/structure/B2369177.png)

![N-[1-(1-butylbenzimidazol-2-yl)ethyl]-2-methoxybenzamide](/img/structure/B2369178.png)

![N-{5-[(4-chlorophenyl)sulfonyl]-4-phenyl-2-pyrimidinyl}-N,N-dimethylamine](/img/structure/B2369179.png)

![2-[(E)-2-(3,5-dichlorophenyl)hydrazono]-3-(3,5-dimethyl-1H-pyrazol-1-yl)-3-oxopropanenitrile](/img/structure/B2369186.png)

![methyl 2-[(2Z)-2-{[2-(4-methylbenzenesulfonamido)benzoyl]imino}-6-sulfamoyl-2,3-dihydro-1,3-benzothiazol-3-yl]acetate](/img/structure/B2369187.png)

![3-Fluorobenzyl 2-ethoxy-4-oxo-4,6,7,8,9,10-hexahydropyrido[1,2-a]azepine-1-carboxylate](/img/structure/B2369190.png)

![1,3-Dimethoxy-7-azaspiro[3.5]nonane;hydrochloride](/img/structure/B2369191.png)